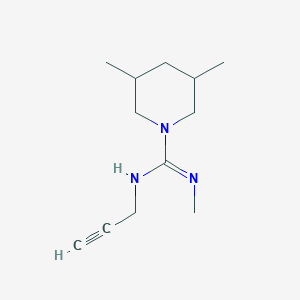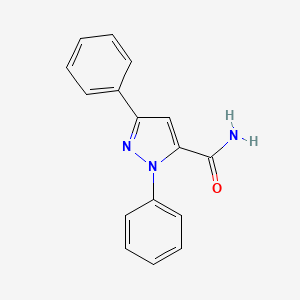![molecular formula C16H22N2O2 B6639999 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPEA or N,N-dimethyl-2-phenylethylaminoethanol. It is a member of the phenylethylamine family of compounds, which are known to have various biological activities.
Mécanisme D'action
The mechanism of action of DMPEA is not fully understood. It is believed to act through various pathways, including the modulation of neurotransmitter systems, the inhibition of oxidative stress, and the regulation of gene expression. DMPEA has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, cognition, and behavior.
Biochemical and Physiological Effects:
DMPEA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including neurodegenerative diseases. DMPEA has also been shown to improve cognitive function and memory in animal models. Additionally, DMPEA has been shown to have a protective effect against neuronal damage caused by toxins and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DMPEA has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, which makes it suitable for various biological assays. DMPEA also has a relatively low toxicity profile, which makes it safe for use in animal models. However, DMPEA has some limitations for lab experiments. It has a short half-life, which limits its use in long-term experiments. Additionally, DMPEA has a limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on DMPEA. One area of research is the development of new synthetic methods to produce DMPEA with higher yields and purity. Another area of research is the investigation of the mechanism of action of DMPEA, which could lead to the development of new therapeutic agents for various diseases. Additionally, future research could focus on the potential applications of DMPEA in other areas of science, including materials science and nanotechnology.
Conclusion:
In conclusion, DMPEA is a chemical compound that has been extensively studied for its potential applications in scientific research. It has various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. DMPEA has also been studied for its potential as a therapeutic agent for various diseases. Although there are some limitations to its use in lab experiments, DMPEA has several advantages, including its relative ease of synthesis and low toxicity profile. There are several future directions for research on DMPEA, including the development of new synthetic methods and the investigation of its mechanism of action.
Méthodes De Synthèse
DMPEA can be synthesized through a multi-step process that involves the reaction of 2-phenylethylamine with formaldehyde and dimethylamine to produce N,N-dimethyl-2-phenylethylamine. This intermediate is then reacted with glycidol to produce DMPEA. The synthesis method has been optimized to produce high yields of DMPEA with high purity.
Applications De Recherche Scientifique
DMPEA has been studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. DMPEA has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-14(2)20-16(17-13)12-18(10-11-19)9-8-15-6-4-3-5-7-15/h3-7,19H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZOTUJBNJQRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN(CCC2=CC=CC=C2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(dimethylamino)pyridin-3-yl]-3-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]urea](/img/structure/B6639916.png)
![4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B6639926.png)
![N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B6639928.png)
![(3-Aminopyrazin-2-yl)-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]methanone](/img/structure/B6639936.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B6639955.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6639964.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)

![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)

